Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-
Description
The compound Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]- features a unique structure combining a dichlorophenylmethylamino group and a piperidinyl-pyrrolidinylmethyl moiety.
Properties
Molecular Formula |
C19H27Cl2N3O |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H27Cl2N3O/c20-17-7-6-15(11-18(17)21)12-22-13-19(25)24-10-2-1-5-16(24)14-23-8-3-4-9-23/h6-7,11,16,22H,1-5,8-10,12-14H2 |
InChI Key |
PMWORCCEWMCJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)CNCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]- involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzylamine with 1-(2-pyrrolidinylmethyl)piperidine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Advanced purification techniques like chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]- involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The target compound’s dichlorophenylmethylamino group distinguishes it from analogs with halogenated aromatic systems. Key comparisons include:
Table 1: Substituent and Molecular Weight Comparison
Key Observations :
- The dichlorophenyl group in the target compound increases lipophilicity compared to dihydroxyphenyl (hydroxyacetophenones) or mono-halogenated benzyl groups (e.g., 2-chloro-4-fluorobenzyl) .
- The piperidinyl-pyrrolidinyl system may enhance blood-brain barrier penetration relative to piperazinyl or pyridinyl groups due to reduced polarity and increased flexibility .
Receptor Binding and Selectivity
- Dichlorophenyl vs. Hydroxyphenyl : Dichlorophenyl groups are associated with enhanced affinity for hydrophobic binding pockets (e.g., in neurotransmitter receptors), whereas dihydroxyphenyl derivatives (e.g., CAS 99-45-6) are more likely to engage in hydrogen bonding, limiting CNS activity .
- Piperidine/Pyrrolidine vs.
Physicochemical and Analytical Considerations
- Solubility : The dichlorophenyl group likely reduces aqueous solubility compared to hydroxylated analogs (e.g., CAS 99-45-6), necessitating formulation adjustments for bioavailability .
Biological Activity
Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl] (CAS Number: 1420872-83-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Ethanone is C25H31Cl2N3O. It features a complex structure that includes a dichlorophenyl group and piperidine derivatives, which are often associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as an antagonist or modulator at specific receptor sites, influencing several signaling pathways.
Key Mechanisms:
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which play crucial roles in cellular communication and signal transduction. Activation or inhibition of these receptors can lead to changes in intracellular calcium levels and other second messenger systems .
- Monoamine Transporters : It has been suggested that Ethanone could affect the reuptake of neurotransmitters such as serotonin and dopamine, potentially impacting mood and behavior .
Pharmacological Effects
Ethanone has been studied for its effects on:
- CNS Activity : Preliminary studies suggest potential anxiolytic or antidepressant-like effects due to its interaction with serotonin and norepinephrine pathways.
- Analgesic Properties : Some findings indicate that it may possess pain-relieving properties through modulation of pain pathways in the central nervous system.
Data Tables
| Biological Activity | Mechanism | Effect |
|---|---|---|
| CNS modulation | GPCR interaction | Anxiolytic/Antidepressant-like |
| Pain relief | Monoamine transporter inhibition | Analgesic |
Case Studies
- Study on CNS Effects : A study published in PubMed Central examined the effects of similar compounds on anxiety-related behaviors in animal models. The results indicated that compounds with analogous structures could reduce anxiety-like symptoms through serotonergic mechanisms .
- Analgesic Research : Another study investigated the analgesic potential of related piperidine derivatives. The findings suggested that these compounds could effectively reduce pain responses in rodent models, supporting the hypothesis that Ethanone may exhibit similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
